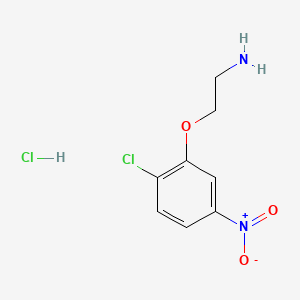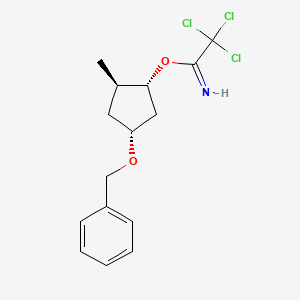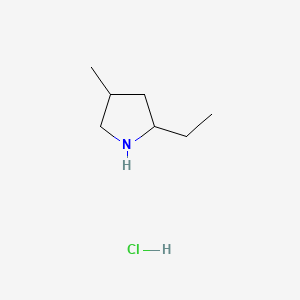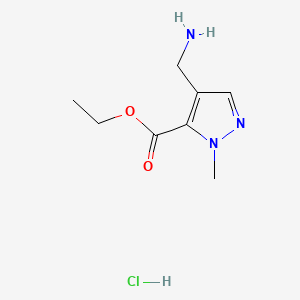![molecular formula C7H11BrCl2N2O B6607844 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2839143-90-5](/img/structure/B6607844.png)
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride (2-BPEA-DHC) is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 145-146°C and is soluble in water, methanol, and ethanol. It is a derivative of pyridine and is used as a reagent in organic synthesis. 2-BPEA-DHC has been used for the synthesis of various compounds, such as pyridines and quinolines, and has been used in the preparation of pharmaceuticals and other organic compounds.
Mecanismo De Acción
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride acts as a catalyst in the reaction of 5-bromopyridine and ethylenediamine. The reaction is catalyzed by the base and the reaction product is precipitated with hydrochloric acid. The product is then filtered and dried to give a white crystalline solid.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in humans. It has been used in the synthesis of various compounds, such as pyridines and quinolines, and has been used in the preparation of pharmaceuticals and other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has several advantages in laboratory experiments. It is a white crystalline solid with a melting point of 145-146°C and is soluble in water, methanol, and ethanol. It is a reagent for the synthesis of various compounds, such as pyridines and quinolines, and has been used in the preparation of pharmaceuticals and other organic compounds. Additionally, this compound has been used in the synthesis of various other compounds, such as heterocycles, organometallic compounds, and polymers.
The main limitation of this compound is that it is a hazardous compound and should be handled with care. It should be stored in a cool, dry place and should be kept away from heat and light.
Direcciones Futuras
There are several possible future directions for the use of 2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride. It could be used in the synthesis of various other compounds, such as heterocycles, organometallic compounds, and polymers. Additionally, it could be used in the preparation of pharmaceuticals and other organic compounds. It could also be used in the synthesis of various other compounds, such as polymers, catalysts, and other organic materials. Additionally, it could be used in the synthesis of various other compounds, such as polymers, catalysts, and other organic materials. Finally, it could be used in the development of new drugs and drug delivery systems.
Métodos De Síntesis
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride is synthesized by the reaction of 5-bromopyridine and ethylenediamine in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide and the reaction product is precipitated with hydrochloric acid. The product is then filtered and dried to give a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as pyridines, quinolines, and other organic compounds. It has also been used in the preparation of pharmaceuticals. Additionally, this compound has been used in the synthesis of various other compounds, such as heterocycles, organometallic compounds, and polymers.
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXNMRAWVFWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)




![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)


![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
